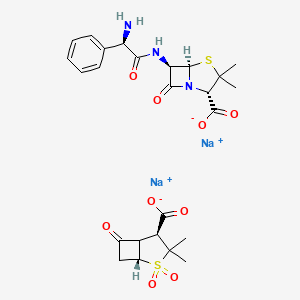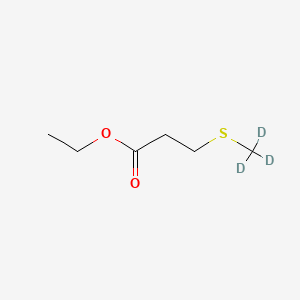
4-Nitrophenyl 3-O-α-D-Glucopyranosyl-α-D-Glucopyranosid
Übersicht
Beschreibung
4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is a synthetic compound known for its role as a chromogenic substrate. It is primarily used in biochemical assays to detect and quantify enzyme activity, particularly alpha-glucosidase. The compound’s structure includes a nitrophenyl group attached to a disaccharide composed of two glucose molecules.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is widely used in scientific research due to its versatility:
Chemistry: Utilized in enzyme kinetics studies to measure alpha-glucosidase activity.
Biology: Employed in assays to detect and quantify enzyme activity in biological samples.
Medicine: Used in diagnostic tests for disorders related to carbohydrate metabolism, such as diabetes.
Industry: Applied in quality control processes to monitor enzyme activity in food and pharmaceutical products.
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of terminal, non-reducing 1-4-linked alpha-glucose residues to release a single alpha-glucose molecule .
Mode of Action
4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . When this compound interacts with α-glucosidase, it undergoes enzymatic cleavage, releasing p-nitrophenol . This interaction results in a change in color, which can be quantified by colorimetric detection .
Biochemical Pathways
The compound is involved in the metabolic pathway related to carbohydrate digestion. It is specifically used in the measurement of α-glucosidase activity, an enzyme that catalyzes the last step in the digestive process of carbohydrates .
Result of Action
The enzymatic cleavage of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside by α-glucosidase results in the release of p-nitrophenol . This reaction can be monitored by measuring the increase in absorbance at 405 nm, providing a quantitative measure of α-glucosidase activity .
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside interacts with alpha-D-glucosidase, an enzyme found in various organisms including Saccharomyces cerevisiae . Upon enzymatic cleavage by alpha-D-glucosidase, 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is converted into a yellow-colored product, 4-nitrophenol . This color change allows for easy detection and measurement of alpha-D-glucosidase activity .
Molecular Mechanism
The molecular mechanism of action of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside involves its interaction with alpha-D-glucosidase. The enzyme cleaves the compound, releasing 4-nitrophenol, a yellow-colored product . This reaction can be used to measure the activity of alpha-D-glucosidase, providing insights into the enzyme’s role in carbohydrate metabolism .
Metabolic Pathways
4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is involved in the metabolic pathway related to the activity of alpha-D-glucosidase . The enzyme catalyzes the hydrolysis of the compound, leading to the release of 4-nitrophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of 4-nitrophenyl alpha-D-glucopyranoside with an appropriate glucosyl donor. One common method includes the use of silver carbonate as a catalyst in the presence of a suitable solvent like dichloromethane. The reaction proceeds under mild conditions, often at room temperature, to yield the desired disaccharide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by alpha-glucosidase, resulting in the release of 4-nitrophenol and glucose.
Oxidation: The nitrophenyl group can be oxidized under specific conditions, altering the compound’s properties.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffers at pH 5-7, using alpha-glucosidase as the enzyme.
Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Involves nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and glucose.
Oxidation: Yields oxidized derivatives of the nitrophenyl group.
Substitution: Results in various substituted nitrophenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl alpha-D-glucopyranoside: A monosaccharide analog used for similar purposes but with different kinetic properties.
4-Nitrophenyl beta-D-glucopyranoside: Used to study beta-glucosidase activity.
4-Nitrophenyl alpha-D-mannopyranoside: A substrate for alpha-mannosidase assays.
Uniqueness
4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is unique due to its disaccharide structure, which provides more complex interaction with enzymes compared to monosaccharide analogs
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDRWMZFQVCAR-SJBMRWFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745395 | |
| Record name | 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136632-95-6 | |
| Record name | 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















